Ethyl 4-hydroxy-7-methyl-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate
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Overview
Description
Compounds like this one belong to a class of organic compounds known as naphthyridines, which are polycyclic aromatic compounds containing a naphthyridine moiety . Naphthyridines are used in various fields due to their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of similar compounds is usually determined using techniques like X-ray crystallography, NMR spectroscopy, and FTIR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex and varied, depending on the specific functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds are typically determined using a variety of analytical techniques .Mechanism of Action
Target of Action
Without specific studies, it’s hard to predict the exact targets of this compound. It contains a naphthyridine moiety, which is a structural motif found in many biologically active compounds, including some used in cancer therapy .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Naphthyridine derivatives have been found to interact with a variety of biological targets and could potentially affect multiple pathways .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-hydroxy-7-methyl-2-oxo-1-phenyl-1,8-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-3-24-18(23)14-15(21)13-10-9-11(2)19-16(13)20(17(14)22)12-7-5-4-6-8-12/h4-10,21H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQROHGHOVPKDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N=C(C=C2)C)N(C1=O)C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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